molecular formula C19H23NO5 B188638 N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide CAS No. 116876-80-3

N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide

Cat. No. B188638
M. Wt: 345.4 g/mol
InChI Key: HJMHFWWJFHHQHX-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide, also known as PEA-TM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PEA-TM belongs to the class of phenethylamines and is structurally similar to other compounds such as mescaline and MDMA. In recent years, PEA-TM has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism Of Action

The exact mechanism of action of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide is not fully understood, but it is thought to act on various systems in the body, including the immune system, nervous system, and endocannabinoid system. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to activate the peroxisome proliferator-activated receptor alpha (PPAR-α), which is involved in the regulation of inflammation and lipid metabolism. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has also been shown to modulate the activity of endocannabinoid receptors, which are involved in a range of physiological processes such as pain perception and immune function.

Biochemical And Physiological Effects

N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. Studies have also investigated its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to modulate the immune system, reduce inflammation, and protect against neuronal damage, making it a promising candidate for further research in these areas.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide in laboratory experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has also been shown to be relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide in laboratory experiments is the lack of information on its toxicity and potential side effects, which may limit its use in certain applications.

Future Directions

There are numerous future directions for research on N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide, including investigating its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Further studies are also needed to elucidate the exact mechanism of action of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide and its effects on various systems in the body. Additionally, the development of new analogs of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide may provide further insight into its potential therapeutic properties and may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide involves the reaction of 3,4,5-trimethoxyphenol with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide. The synthesis of N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to exhibit a range of potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects. Studies have also investigated its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide has been shown to modulate the immune system, reduce inflammation, and protect against neuronal damage, making it a promising candidate for further research in these areas.

properties

CAS RN

116876-80-3

Product Name

N-(2-Phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2-phenylethyl)-2-(3,4,5-trimethoxyphenoxy)acetamide

InChI

InChI=1S/C19H23NO5/c1-22-16-11-15(12-17(23-2)19(16)24-3)25-13-18(21)20-10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3,(H,20,21)

InChI Key

HJMHFWWJFHHQHX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCC2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCC2=CC=CC=C2

Other CAS RN

116876-80-3

Origin of Product

United States

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